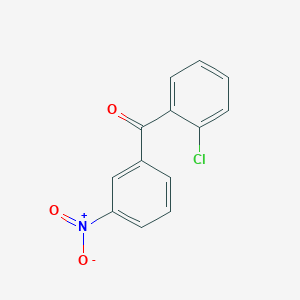

2-Chloro-3'-nitrobenzophenone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2-chlorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTRXOQFGKHZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596067 | |

| Record name | (2-Chlorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-19-8 | |

| Record name | (2-Chlorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Context of Benzophenone Derivatives in Chemical Sciences

Benzophenone (B1666685) and its derivatives constitute a fundamental scaffold in the chemical sciences, recognized for their structural versatility and wide-ranging applications. researchgate.netnih.gov These organic compounds, characterized by a diphenyl ketone core, are prevalent in both natural products and synthetic molecules. nih.govrsc.org Their significance stems from their utility as crucial building blocks in organic synthesis, particularly in the pharmaceutical industry where they serve as intermediates for active pharmaceutical ingredients (APIs). jingyepharma.com The two benzene (B151609) rings of the benzophenone structure can be substituted with various functional groups, such as halogens or alkyl and alkyloxy groups, which significantly influences the molecule's chemical properties and biological activity. researchgate.net

The inherent reactivity and stability of the benzophenone framework make it a valuable component in medicinal chemistry. jingyepharma.com Numerous benzophenone derivatives have been investigated and developed for a variety of therapeutic applications, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects. researchgate.netnih.govrsc.org Beyond pharmaceuticals, these compounds are also employed as photoinitiators in polymer chemistry, as stabilizers in UV-sensitive formulations, and as components in the fragrance industry. researchgate.netjingyepharma.com The ability to modify the benzophenone structure allows chemists to fine-tune the molecule's properties for specific applications, from creating novel drugs to developing advanced materials. jingyepharma.combohrium.com

Scope and Objectives of Scholarly Investigations into 2 Chloro 3 Nitrobenzophenone

Scholarly investigations into 2-Chloro-3'-nitrobenzophenone primarily focus on its role as a chemical intermediate in the synthesis of more complex organic molecules. The specific arrangement of the chloro and nitro substituents on the separate phenyl rings makes it a targeted building block for creating compounds with precise structural and electronic properties. The presence of these functional groups offers reactive sites for further chemical modifications.

The primary objective of research involving this compound is its utilization in multi-step synthetic pathways. While direct biological studies on this compound are not extensively documented, research on structurally similar compounds provides context for its intended use. For instance, related isomers like 2-amino-2'-chloro-5-nitrobenzophenone (B24416) are critical precursors in the synthesis of widely used pharmaceuticals, such as the benzodiazepine (B76468) clonazepam. Similarly, other chlorinated and nitrated benzophenone (B1666685) derivatives are key starting materials for CNS-active drugs. researchgate.net Therefore, the academic and industrial interest in this compound is centered on its potential to be transformed into novel heterocyclic compounds or other elaborate molecular architectures with potential therapeutic value. The research aims to explore new synthetic routes where the unique substitution pattern of this molecule can be leveraged to produce target compounds that are otherwise difficult to access.

Historical Perspectives and Evolution of Research on Halogenated Nitrobenzophenones

Classical Approaches to Benzophenone Synthesis Relevant to this compound Precursors

Traditional methods for synthesizing the benzophenone core structure provide the foundation for producing complex derivatives like this compound. These routes, primarily the Friedel-Crafts acylation and Grignard reactions, have been extensively studied and adapted for systems containing deactivating substituents.

Friedel-Crafts Acylation Strategies in Halogenated and Nitrated Systems

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would typically involve the reaction of chlorobenzene (B131634) with 3-nitrobenzoyl chloride or nitrobenzene (B124822) with 2-chlorobenzoyl chloride. However, the presence of electron-withdrawing groups, such as the chloro (-Cl) and nitro (-NO₂) groups, deactivates the aromatic ring towards electrophilic substitution, presenting significant challenges. libretexts.org

The reaction requires a strong Lewis acid, like aluminum chloride (AlCl₃), to activate the acyl chloride, forming a highly electrophilic acylium ion. masterorganicchemistry.com The deactivated nature of the substrate necessitates harsh reaction conditions, which can affect yield and selectivity. sci-hub.se The electrophilicity of the reagent is a key factor influencing both substrate and positional selectivity. sci-hub.se For instance, acylating chlorobenzene with 3-nitrobenzoyl chloride would be expected to yield a mixture of ortho, meta, and para isomers, with the ortho and para products being favored due to the directing effect of the chlorine atom. Conversely, acylating nitrobenzene, a strongly deactivated ring, is generally difficult and often results in meta-substitution. libretexts.org

To overcome the limitations of traditional Lewis acids, which often generate significant waste, research has focused on solid acid catalysts like sulfated zirconia. rsc.orgrsc.org These heterogeneous catalysts can offer improved selectivity and are more environmentally benign, aligning with the principles of green chemistry. rsc.orgrsc.orgresearchgate.net

Table 1: Substituent Effects in Friedel-Crafts Acylation

| Substituent Group | Effect on Aromatic Ring | Directing Influence | Reactivity |

|---|---|---|---|

| -Cl (Chloro) | Deactivating (Inductive) | Ortho, Para | Decreased |

| -NO₂ (Nitro) | Strongly Deactivating (Resonance & Inductive) | Meta | Strongly Decreased |

| -Alkyl (e.g., -CH₃) | Activating (Inductive) | Ortho, Para | Increased |

| -OCH₃ (Methoxy) | Activating (Resonance) | Ortho, Para | Increased |

Grignard Reagent Based Syntheses of Substituted Benzophenones

The Grignard reaction offers an alternative route to substituted benzophenones. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as an acyl chloride. umkc.edutsijournals.com To synthesize this compound, one could theoretically react 2-chlorophenylmagnesium bromide with 3-nitrobenzoyl chloride.

The general process involves the formation of the Grignard reagent by reacting an aryl halide (e.g., 2-chlorobromobenzene) with magnesium metal in an anhydrous ether solvent. umkc.edu This reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. tsijournals.com A subsequent acidic workup protonates the resulting alkoxide to yield the final ketone product. umkc.edu

A significant challenge in this specific synthesis is the presence of the nitro group, which can react with the highly basic Grignard reagent. This can lead to side reactions and a reduction in the yield of the desired benzophenone. Furthermore, a common side product in Grignard reactions is the formation of biphenyl (B1667301) compounds through the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org Careful control of reaction conditions, such as temperature and concentration, is crucial to minimize these undesired pathways. libretexts.org

Advanced Synthetic Routes for Substituted Benzophenones Applicable to this compound

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for constructing carbon-carbon bonds, many of which are applicable to the synthesis of highly substituted diaryl ketones like this compound.

Palladium-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have become powerful tools for forming C-C bonds with high efficiency and functional group tolerance. liv.ac.uk Reactions such as the Suzuki, Heck, and carbonylative couplings are highly relevant for synthesizing unsymmetrical diaryl ketones.

Carbonylative Suzuki Coupling: This reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of carbon monoxide (CO) and a palladium catalyst. liv.ac.uk For example, 2-chlorophenylboronic acid could be coupled with 1-bromo-3-nitrobenzene (B119269) under a CO atmosphere to form this compound. This method is advantageous as it builds the ketone functionality directly. liv.ac.uk Recent developments have even explored difluorocarbene as a CO surrogate for this transformation. rsc.org

Heck Reaction: The Heck reaction typically couples an aryl halide with an alkene. rsc.org An intramolecular Heck reaction has been used as a key step in synthesizing complex benzophenone structures. acs.orgresearchgate.net While less direct for this specific target, variations of the Heck reaction, such as the reductive Heck coupling, can forge alkyl-aryl linkages from alkenes, offering alternative retrosynthetic pathways. nih.gov

Other Palladium-Catalyzed Methods: Researchers have developed numerous variations, including the palladium-catalyzed synthesis of diaryl ketones from aldehydes and aryl halides via C-H bond activation. acs.org Another approach involves the coupling of acyl anion equivalents, such as acylzirconocenes or acylstannanes, with aryl halides. nih.gov

Table 2: Comparison of Selected Palladium-Catalyzed Methods for Diaryl Ketone Synthesis

| Reaction Name | Typical Reactants | Key Features |

|---|---|---|

| Carbonylative Suzuki Coupling | Arylboronic Acid, Aryl Halide, CO | Direct formation of ketone bridge; good functional group tolerance. liv.ac.uk |

| Heck Reaction (Intramolecular) | Functionalized Aryl Halide and Alkene within the same molecule | Forms cyclic structures, can be a key step towards complex benzophenones. rsc.orgacs.org |

| C-H Activation Coupling | Aldehyde, Aryl Halide | Utilizes readily available aldehydes, avoids pre-functionalization of one reactant. acs.org |

| Umpolung Dithiane-based Coupling | 2-Aryl-1,3-dithiane, Aryl Bromide | Involves reversal of carbonyl polarity (umpolung) via an acyl anion equivalent. nih.gov |

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

The application of microwave irradiation has revolutionized many organic transformations by dramatically reducing reaction times, increasing yields, and often improving product purity. ajchem-a.comorganic-chemistry.org This technology is highly applicable to the synthesis of benzophenones and their precursors.

Microwave heating is efficient because it directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not possible with conventional oil baths. organic-chemistry.org This can lead to "superheating" of solvents above their boiling points in sealed vessels, enormously accelerating reaction rates. organic-chemistry.org For instance, Friedel-Crafts acylations catalyzed by indium triflate under solvent-free microwave conditions have been shown to proceed in minutes with high yields. tandfonline.com Similarly, palladium-catalyzed coupling reactions can be significantly expedited. beilstein-journals.org Studies have demonstrated that microwave-assisted methods consistently outperform conventional heating, achieving higher yields in significantly shorter times. nih.govmdpi.com This efficiency makes microwave synthesis an attractive option for producing complex molecules like this compound, saving both time and energy. ajchem-a.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrrole Synthesis | Conventional | 24 h | 23% | mdpi.com |

| Pyrrole Synthesis | Microwave | 30 min | 86% | mdpi.com |

| Ketal Synthesis | Conventional | 40 h | - | semanticscholar.org |

| Ketal Synthesis | Microwave | 3 h | 98% | semanticscholar.orgresearchgate.net |

| N-Alkylation | Conventional | 10-12 h | 40-90% | ajchem-a.com |

| N-Alkylation | Microwave | 3-8 min | 45-98% | ajchem-a.com |

Synthesis of Key Precursors and Intermediates for this compound Formation

The successful synthesis of this compound is contingent upon the availability of its key precursors, namely 2-chlorobenzoyl chloride and 3-nitrobenzoyl chloride.

2-Chlorobenzoyl Chloride: This intermediate can be prepared through several established routes. A common industrial method involves the chlorination of 2-chlorobenzaldehyde (B119727) with chlorine gas in the presence of a catalytic amount of phosphorus pentachloride. google.comgoogle.com This process can achieve high yields (e.g., 93%) and purity. google.comchemicalbook.com An alternative laboratory-scale synthesis involves reacting 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemicalbook.comchemicalbook.com The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

3-Nitrobenzoyl Chloride: The most common and straightforward method for synthesizing 3-nitrobenzoyl chloride is the reaction of 3-nitrobenzoic acid with an excess of a chlorinating agent. chemsynthesis.com Thionyl chloride is frequently used, often with refluxing for several hours, followed by removal of the excess thionyl chloride by distillation to yield the product. Phosphorus pentachloride is also an effective reagent for this conversion. orgsyn.org

Table 4: Synthesis of Key Precursors

| Precursor | Starting Material | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoyl Chloride | 2-Chlorobenzaldehyde | Cl₂, PCl₅ (cat.) | Heat to 160°C, 6 hours | google.comchemicalbook.com |

| 2-Chlorobenzoyl Chloride | 2-Chlorobenzoic Acid | SOCl₂ | Toluene (B28343), 75°C, overnight | chemicalbook.com |

| 3-Nitrobenzoyl Chloride | 3-Nitrobenzoic Acid | SOCl₂ | Reflux, 6 hours | |

| 3-Nitrobenzoyl Chloride | p-Nitrobenzoic Acid* | PCl₅ | Heat on water bath | orgsyn.org |

*Note: Reference orgsyn.org describes the synthesis of the para-isomer, but the methodology is directly applicable to the meta-isomer.

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chlorobenzoyl chloride |

| 3-Nitrobenzoyl chloride |

| 2-Chlorobenzoic acid |

| 3-Nitrobenzoic acid |

| 2-Chlorobromobenzene |

| 2-Chlorophenylmagnesium bromide |

| 2-Chlorobenzaldehyde |

| 1-Bromo-3-nitrobenzene |

| 2-Chlorophenylboronic acid |

| 4-Chlorobenzoyl chloride |

| 4-Chloro-3',4'-dimethoxybenzophenone |

| 4-Nitrobenzoyl chloride |

| Acylzirconocenes |

| Acylstannanes |

| Aluminum chloride |

| Benzene (B151609) |

| Benzophenone |

| Biphenyl |

| Carbon monoxide |

| Chlorobenzene |

| Difluorocarbene |

| Indium triflate |

| Nitrobenzene |

| Phosphorus pentachloride |

| Phenylmagnesium bromide |

| Sulfated zirconia |

| Thionyl chloride |

| Toluene |

| Triphenylmethanol |

Preparation of Halogenated Benzoyl Chlorides

Halogenated benzoyl chlorides are crucial reagents for the synthesis of various benzophenone derivatives. Their preparation can be achieved through several established methods. A common laboratory and industrial route involves the reaction of a corresponding benzoic acid with a chlorinating agent. atamanchemicals.com For example, reacting a halogenated benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) effectively converts the carboxylic acid group into a more reactive acyl chloride. atamanchemicals.com

Another industrially relevant method is the partial hydrolysis of nucleus-halogenated benzotrichlorides. This process can be advantageously carried out using formic acid in the presence of iron salt catalysts. wipo.int, google.com Additionally, halogenated benzoyl chlorides can be produced by the chlorination of the corresponding benzaldehydes. googleapis.com The choice of method often depends on the availability of starting materials, scale, and desired purity of the final product. For instance, the reaction of molten phthalic anhydride with hydrogen chloride is noted to produce a product free of certain impurities. atamanchemicals.com

| Preparation Method for Halogenated Benzoyl Chlorides | Reagents/Catalysts | Key Features |

| From Halogenated Benzoic Acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Common laboratory method, good yield. atamanchemicals.com |

| From Halogenated Benzotrichloride | Formic acid, Iron salts | Advantageous for specific industrial applications. wipo.int |

| From Halogenated Benzaldehyde | Chlorine (Cl₂) | Can be performed in the liquid phase; conditions must be controlled to minimize byproducts. googleapis.com |

| From Phthalic Anhydride | Hydrogen chloride (HCl) | Yields a product with high purity, free from chlorobenzoyl chloride impurities. atamanchemicals.com |

Synthesis of Nitro-Substituted Aromatic Compounds

The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through electrophilic aromatic substitution. The most common method is nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov, numberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. nih.gov, wikipedia.org

Reaction conditions, such as temperature and the ratio of acids, can be adjusted to control the degree of nitration and the regioselectivity (the position of the nitro group on the ring). nih.gov, numberanalytics.com For instance, the nitration of benzene yields nitrobenzene, while modifying conditions can lead to multiple substitutions. nih.gov

While the mixed-acid method is prevalent, alternative nitrating agents have been developed to offer milder reaction conditions or improved selectivity. researchgate.net These include nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and other reagents such as acetyl nitrate. numberanalytics.com The choice of nitrating agent is often dictated by the sensitivity of the substrate to strong acids and the desired outcome of the reaction. researchgate.net

| Nitration Method | Reagents | Mechanism | Typical Substrates |

| Mixed-Acid Nitration | Nitric acid (HNO₃) and Sulfuric acid (H₂SO₄) | Electrophilic aromatic substitution via the nitronium ion (NO₂⁺). nih.gov, wikipedia.org | Benzene, Toluene, Phenols. nih.gov |

| Zinke Nitration | Sodium nitrite, Acid | Replaces a bromine substituent with a nitro group. nih.gov | Brominated phenols or cresols. nih.gov |

| Using Nitronium Salts | Nitronium tetrafluoroborate (NO₂BF₄) | Direct nitration with a pre-formed electrophile. numberanalytics.com | Aromatic compounds requiring milder conditions. numberanalytics.com |

Optimization of Synthetic Conditions for this compound Formation

The formation of this compound is typically achieved via a Friedel-Crafts acylation reaction. This involves reacting a suitable benzoyl chloride with a substituted benzene in the presence of a catalyst. For this compound, the reaction would involve either the acylation of nitrobenzene with 2-chlorobenzoyl chloride or the acylation of chlorobenzene with 3-nitrobenzoyl chloride. The specific choice of reactants and the optimization of reaction conditions are critical for maximizing yield and ensuring the desired isomeric purity.

Catalyst Systems and Solvent Effects on Reaction Yields and Selectivity

The Friedel-Crafts acylation is almost invariably catalyzed by a Lewis acid. The catalyst's role is to polarize the carbon-chlorine bond of the benzoyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring.

Catalyst Systems: Commonly used catalysts for this type of reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). , google.com, ncl.res.in

Aluminum chloride (AlCl₃) is a powerful and frequently used Lewis acid catalyst for Friedel-Crafts reactions. oregonstate.edu Its high activity generally leads to good conversion rates.

Ferric chloride (FeCl₃) is another effective catalyst, sometimes used as an alternative to AlCl₃. google.com It has been successfully employed in the benzoylation of nitroanisole. ncl.res.in

Zinc chloride (ZnCl₂) can also be used, particularly in reactions involving more reactive substrates.

The choice and amount of catalyst are crucial. For example, in the synthesis of a related compound, 2'-nitrobenzophenone, the molar amount of catalyst (such as AlCl₃ or FeCl₃) can range from 0.1 to 5 times the molar amount of the benzene substrate. google.com

Solvent Effects: The solvent plays a critical role in the reaction's success, influencing reactant solubility, reaction rate, and even product distribution.

Halogenated hydrocarbons , such as dichloromethane, are often used as solvents because they are relatively inert under Friedel-Crafts conditions and effectively dissolve the reactants. , google.com

Aromatic hydrocarbons like toluene can also be used, particularly in large-scale industrial processes.

In some cases, the reaction can be carried out using one of the reactants, such as chlorobenzene, as the solvent. oregonstate.edu

Solvent-free conditions have also been explored, which can offer environmental benefits by reducing waste. oregonstate.edu

The solvent choice must be carefully considered, as it can affect the activity of the catalyst and the stability of the intermediates and products.

| Catalyst | Typical Solvents | Key Considerations |

| Aluminum chloride (AlCl₃) | Dichloromethane, Chlorobenzene | Highly active, requires anhydrous conditions. , oregonstate.edu |

| Ferric chloride (FeCl₃) | Halogenated hydrocarbons | Effective Lewis acid, used in various benzoylation reactions. google.com, ncl.res.in |

| Zinc chloride (ZnCl₂) | Toluene, Acetic Acid | Used to facilitate acylation, particularly at higher temperatures. |

Reaction Temperature and Time Dependencies in Production Protocols

Controlling the reaction temperature and duration is essential for optimizing the yield of this compound while minimizing the formation of unwanted byproducts, such as other isomers or polysubstituted products.

Reaction Temperature: The optimal temperature for Friedel-Crafts acylation can vary significantly depending on the reactivity of the substrates and the strength of the catalyst.

For highly reactive substrates, the reaction is often conducted at low temperatures (e.g., 0–5 °C) to control the reaction rate and prevent side reactions.

A general temperature range for the synthesis of a similar compound, 2'-nitrobenzophenone, is given as -10 °C to 40 °C. google.com

However, some protocols, particularly those involving less reactive substrates or catalysts, may require significantly elevated temperatures, sometimes as high as 130–205 °C, to drive the reaction to completion.

Maintaining a consistent temperature is crucial, as fluctuations can lead to a decrease in selectivity and the formation of impurities.

Reaction Time: The reaction time is the duration required for the reactants to be converted into the desired product. This parameter is highly dependent on the temperature, catalyst, and concentration of reactants.

Reactions can range from as short as one hour to several hours. For example, a high-temperature acylation was reported to be complete in 1 hour at 200–205 °C.

Longer reaction times, such as 16 hours or more, might be necessary for less reactive systems or when operating at lower temperatures. google.com

Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice to determine the optimal point to stop the reaction, thereby maximizing the yield of the desired product.

| Parameter | Typical Range | Impact on Reaction |

| Temperature | -10 °C to 205 °C | Affects reaction rate and selectivity; lower temperatures can improve selectivity, while higher temperatures increase the rate. , google.com |

| Time | 1 to 16+ hours | Dependent on other conditions; must be optimized to ensure complete conversion without product degradation or side reactions. , google.com |

Reactions of the Nitro Group on this compound

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group, which can then be further modified or participate in cyclization reactions.

The reduction of the nitro group in this compound to an amino group is a fundamental transformation. This reaction yields 2-chloro-3'-aminobenzophenone, a key intermediate in the synthesis of various compounds. A common method for this reduction is catalytic hydrogenation. For instance, the hydrogenation of 2-chloro-2'-nitrobenzophenone, a related isomer, can be achieved using Raney nickel as a catalyst at room temperature and normal pressure in an ethanol (B145695) solvent. google.comgoogleapis.com This process typically involves the uptake of hydrogen gas, leading to the formation of the corresponding amino derivative. google.comgoogleapis.com While specific conditions for this compound are not detailed in the provided results, the general methodology for reducing nitrobenzophenones is well-established. The resulting aminobenzophenones are valuable precursors for the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Table 1: General Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Product |

| Raney Nickel / H₂ | Ethanol | Room Temperature, Normal Pressure | Amino-substituted benzophenone |

| Iron / Acetic Acid | - | - | Amino-substituted benzophenone |

| Tin (Sn) or SnCl₂/HCl | - | - | Amino-substituted benzophenone |

This table represents common reduction methods and may not be specific to this compound.

The nitro group can serve as a precursor for the construction of heterocyclic rings. While direct examples involving this compound are not explicitly detailed, the general principle involves the reduction of the nitro group to an amino group, which then participates in intramolecular cyclization reactions. uni-rostock.descispace.com For example, the reduction of an o-nitroaniline derivative can lead to the formation of benzimidazoles. scispace.com In a related context, the decomposition of the diazonium salt derived from 2-amino-3'-nitrobenzophenone has been studied, which can lead to cyclized products like nitrofluorenones. cdnsciencepub.com These types of reactions are crucial for synthesizing complex molecules, including those with potential biological activity. uni-rostock.de

Reactions Involving the Carbonyl Group of this compound

The carbonyl group of the benzophenone core is a primary site for nucleophilic attack and condensation reactions, allowing for the introduction of new functional groups and the formation of larger molecular structures.

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. msu.rumasterorganicchemistry.com This fundamental reaction of carbonyl compounds involves the addition of a nucleophile to the carbonyl carbon, which changes its hybridization from sp² to sp³. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by the electronic effects of the substituents on the aromatic rings. masterorganicchemistry.com While specific studies on nucleophilic additions to this compound were not found, general principles suggest that a wide variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and cyanide ions, can add to the carbonyl group. msu.ru

The carbonyl group of this compound can undergo condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. numberanalytics.comnih.gov These reactions typically involve the nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com For example, benzophenone can react with hydrazine hydrate (B1144303) in ethanol under reflux to form benzophenone hydrazone. researchgate.net Similarly, 2-amino-2'-chloro-5-nitrobenzophenone (B24416), a related compound, can be refluxed with hydrazine hydrate in diethylene glycol to yield the corresponding hydrazone. prepchem.comprepchem.com The formation of imines is a versatile reaction that can be catalyzed by acids or proceed under neutral conditions, sometimes even without a solvent. organic-chemistry.org

Table 2: General Conditions for Imine and Hydrazone Formation

| Reactant | Reagent | Conditions | Product |

| Aldehyde/Ketone | Primary Amine | Various (e.g., neat, microwave, catalyst) | Imine (Schiff Base) |

| Aldehyde/Ketone | Hydrazine Hydrate | Reflux in solvent (e.g., ethanol, diethylene glycol) | Hydrazone |

This table represents general reaction types and may not be specific to this compound.

Reactions of the Halogen (Chlorine) Substituent on this compound

The chlorine atom on the benzophenone scaffold can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than reactions at the nitro or carbonyl groups. The reactivity of the chlorine atom is influenced by the electron-withdrawing nature of the other substituents on the aromatic ring. In some cases, the nitro group itself can be displaced in nucleophilic aromatic substitution reactions, particularly when it is located at an activated position. scispace.com For instance, in 4-halo-4'-nitrobenzophenones, the nitro group is exclusively substituted by certain carbanions. scispace.com While specific examples of reactions involving the chlorine substituent of this compound were not found in the search results, general knowledge of aromatic chemistry suggests that under appropriate conditions with strong nucleophiles, the chlorine atom could be displaced.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom on the this compound scaffold is susceptible to nucleophilic aromatic substitution (SNA r). This reactivity is primarily attributed to the electron-withdrawing nature of the adjacent carbonyl group and the nitro group on the other aromatic ring, which stabilize the intermediate Meisenheimer complex.

Common nucleophiles employed in these reactions include amines, alkoxides, and hydroxides. For instance, the reaction of this compound with various primary and secondary amines can lead to the formation of the corresponding 2-amino-3'-nitrobenzophenone derivatives. These reactions are typically carried out in the presence of a base and a suitable solvent.

The reaction of 2-amino-5-nitrobenzophenone (B23384) with aqueous or non-aqueous alkylamines in a closed pressure vessel at elevated temperatures results in the nucleophilic displacement of the methoxy (B1213986) group by an amino, alkylamino, or cycloalkylamino substituent. tandfonline.com The high lability of the methoxy group is due to the electron-withdrawing effects of the nitro and benzoyl groups at the ortho and para positions, respectively. tandfonline.com

Detailed findings from various studies on the nucleophilic aromatic substitution of similar chloro-nitro-substituted benzophenones are summarized below:

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Ammonia | Aqueous NH3 (25%), 120°C, 5 hrs, pressure vessel | 2-Amino-5-nitrobenzophenone | 90 | tandfonline.com |

| Methylamine | Aqueous CH3NH2 (40%), 120°C, 5 hrs, pressure vessel | 2-(Methylamino)-5-nitrobenzophenone | 92 | tandfonline.com |

| Ethylamine | Aqueous C2H5NH2 (70%), 120°C, 5 hrs, pressure vessel | 2-(Ethylamino)-5-nitrobenzophenone | 93 | tandfonline.com |

| Cyclohexylamine | Cyclohexylamine, 120°C, 5 hrs, pressure vessel | 2-(Cyclohexylamino)-5-nitrobenzophenone | 85 | tandfonline.com |

It is important to note that the reaction conditions, such as temperature, solvent, and the nature of the base, can significantly influence the reaction rate and yield.

Cross-Coupling Reactions at the Halogenated Aromatic Ring

The chloro substituent in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.com The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with less reactive aryl chlorides. liv.ac.uk The reaction is generally tolerant of a wide range of functional groups. The relative reactivity of the leaving group in the substrate is I > OTf > Br >> Cl.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new substituted alkene. organic-chemistry.orgnumberanalytics.com This reaction is typically carried out in the presence of a palladium catalyst, a base, and a phosphine (B1218219) ligand. libretexts.orgyoutube.com The reaction mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.comlibretexts.org

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of aryl-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. jk-sci.comorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. jk-sci.comtcichemicals.com This method is often preferred over traditional methods for N-arylation due to its broad substrate scope and high functional group tolerance. orgsyn.orgorgsyn.org

The table below summarizes representative conditions for these cross-coupling reactions based on literature for similar aryl chlorides:

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / Phosphine ligand | K2CO3, K3PO4, or Cs2CO3 | Toluene/Water | Biaryl | liv.ac.uk |

| Heck | Alkene | Pd(OAc)2 / PPh3 | Et3N | CH3CN or DMF | Substituted alkene | uniurb.it |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(dba)2 / XPhos | NaOt-Bu | Toluene | Aryl amine | jk-sci.comtcichemicals.com |

Investigation of Further Aromatic Ring Functionalization on the this compound Scaffold

Electrophilic Aromatic Substitution Patterns

Further functionalization of the aromatic rings of this compound can be achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the chloro, nitro, and carbonyl groups. total-synthesis.commasterorganicchemistry.com

The chloro group is an ortho, para-director, while the nitro and carbonyl groups are meta-directors. libretexts.org The interplay of these directing effects, along with steric hindrance, will determine the position of the incoming electrophile.

Nitration: Introduction of an additional nitro group would likely occur on the ring bearing the chloro substituent, directed to the positions ortho and para to the chlorine and meta to the carbonyl group. Nitration of 2-amino-5-nitrobenzophenone has been reported to yield dinitro derivatives. scispace.com

Halogenation: Reactions such as chlorination or bromination would also be directed by the existing substituents. masterorganicchemistry.com For example, chlorination of 2-amino-5-chlorobenzophenone (B30270) is a known transformation. sigmaaldrich.cn The use of a Lewis acid catalyst is typically required for these reactions. total-synthesis.com

The directing effects of the substituents on the two aromatic rings are summarized below:

| Ring | Substituent | Directing Effect |

| Ring A (with -Cl) | Chloro (-Cl) | Ortho, Para-directing (deactivating) |

| Carbonyl (-CO-) | Meta-directing (deactivating) | |

| Ring B (with -NO2) | Nitro (-NO2) | Meta-directing (deactivating) |

| Carbonyl (-CO-) | Meta-directing (deactivating) |

Based on these effects, electrophilic attack is most likely to occur on the ring containing the chloro group, at the positions that are ortho or para to the chlorine and meta to the carbonyl group. However, the strong deactivating nature of the nitro and carbonyl groups can make further substitution challenging, often requiring harsh reaction conditions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org

In the context of this compound, the carbonyl group could potentially act as a directing group, facilitating lithiation at the ortho position on the same ring. However, the presence of the acidic protons on the aromatic rings and the electrophilic nature of the carbonyl and nitro groups could lead to side reactions.

The general principle of DoM involves the coordination of the organolithium reagent to the DMG, which increases the acidity of the ortho-protons, allowing for their selective removal. organic-chemistry.orgharvard.edu

Potential directing groups and the expected site of metalation are outlined below:

| Directing Group | Position of Metalation | Comments |

| Carbonyl (-CO-) | Ortho to the carbonyl | The carbonyl group is a known, albeit weak, directing group. The reaction would likely require a strong, non-nucleophilic base to avoid addition to the carbonyl. |

| Chloro (-Cl) | Ortho to the chloro | The chloro group can also direct metalation, although it is a weaker directing group than the carbonyl. |

The successful application of DoM to the this compound scaffold would require careful optimization of reaction conditions, including the choice of base, solvent, temperature, and electrophile, to achieve the desired regioselectivity and avoid competing reactions. unito.itstrath.ac.uk The use of sterically hindered amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), could be beneficial in minimizing nucleophilic attack at the carbonyl group. harvard.edu

Despite a comprehensive search for experimental spectroscopic data for the compound This compound (CAS No. 890098-19-8), no specific Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or two-dimensional NMR (e.g., COSY, HMQC, HMBC) spectra could be located in the available scientific literature and chemical databases.

The generation of a detailed and scientifically accurate article, as per the requested outline focusing on the advanced spectroscopic characterization of this specific molecule, is contingent upon the availability of these experimental data sets. Without access to the primary spectral data—including peak frequencies, chemical shifts, coupling constants, and correlation signals—it is not possible to provide a thorough analysis for each specified subsection.

Information available is for related isomers and similar structures, but using such data would not be scientifically accurate for this compound and would deviate from the strict focus of the request. Therefore, the article cannot be generated at this time.

Advanced Spectroscopic Characterization of 2 Chloro 3 Nitrobenzophenone

Electronic Absorption and Emission Spectroscopy of 2-Chloro-3'-nitrobenzophenone

Electronic spectroscopy provides valuable insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer electrons to higher energy states. shu.ac.uk The spectrum of this compound is characterized by the presence of several chromophores: the carbonyl group (C=O), the nitro group (NO₂), and the two aromatic (phenyl) rings. These functional groups give rise to specific electronic transitions, primarily of the π → π* and n → π* types. libretexts.orgyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of the aromatic rings and the carbonyl group in the benzophenone (B1666685) structure. These transitions are typically high-energy and result in strong absorption bands.

n → π Transitions:* These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and nitro groups, to a π* antibonding orbital. libretexts.org These transitions result in weaker absorption bands compared to π → π* transitions and occur at longer wavelengths.

The specific absorption maxima (λmax) are influenced by the solvent polarity and the electronic effects of the chloro and nitro substituents on the phenyl rings.

| Transition Type | Associated Chromophore(s) | Typical Wavelength Region | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Aromatic Rings, Carbonyl Group | Shorter Wavelength (200-300 nm) | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl Group, Nitro Group | Longer Wavelength (>300 nm) | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited. libretexts.org

Fluorescence: This process involves the rapid emission of light from an excited singlet state (S₁) to the ground state (S₀) without a change in electron spin. It typically occurs on a nanosecond timescale.

Phosphorescence: This is a much slower emission process that occurs from an excited triplet state (T₁) to the ground state (S₀). This transition is "forbidden" due to the required change in electron spin, resulting in longer lifetimes (microseconds to seconds). libretexts.org

Benzophenone derivatives are well-known for undergoing efficient intersystem crossing from the initial excited singlet state (S₁) to the triplet state (T₁). The presence of the nitro group, a strong electron-withdrawing group, often enhances this process and can quench fluorescence. Consequently, this compound is expected to exhibit weak or no fluorescence in solution at room temperature. Phosphorescence may be observable, particularly at low temperatures in a rigid matrix (e.g., at 77 K), where non-radiative decay pathways are minimized.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure. technologynetworks.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS is crucial for confirming its chemical formula, C₁₃H₈ClNO₃. The precise mass measurement helps to distinguish it from other compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈ClNO₃ |

| Nominal Mass | 261 u |

| Monoisotopic Mass (Calculated) | 261.0193 u |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of GC with the detection power of MS. technologynetworks.comnih.gov In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint." For this compound, characteristic fragments would arise from the cleavage of the bonds adjacent to the carbonyl group and the loss of the substituents.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 261/263 | [M]⁺ | [C₁₃H₈ClNO₃]⁺ | Molecular ion peak (shows isotopic pattern for Cl) |

| 226 | [M-Cl]⁺ | [C₁₃H₈NO₃]⁺ | Loss of chlorine radical |

| 215 | [M-NO₂]⁺ | [C₁₃H₈ClO]⁺ | Loss of nitro group |

| 139/141 | [ClC₆H₄CO]⁺ | [C₇H₄ClO]⁺ | Chlorobenzoyl cation |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

While a specific crystal structure for this compound is not detailed in the available literature, a hypothetical study would yield key structural parameters. The analysis would likely reveal the dihedral angle between the two phenyl rings, which is a characteristic feature of benzophenones. It would also show the extent to which the carbonyl and nitro groups are twisted out of the plane of their respective aromatic rings. Furthermore, the analysis would identify any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing. researchgate.netscielo.br

| Parameter | Type of Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, Triclinic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating crystal lattice unit |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-Cl, N-O) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-C in rings) |

| Torsion (Dihedral) Angles (°) | Conformation of the molecule, e.g., twist between the two phenyl rings |

Single Crystal X-ray Diffraction for Crystal Structure Determination

In a typical SC-XRD experiment, a single crystal of the target compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are then used to solve the crystal structure.

For a compound like this compound, SC-XRD analysis would reveal the dihedral angles between the two phenyl rings and the carbonyl group, as well as the orientation of the chloro and nitro substituents. This information is vital for understanding intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the packing of molecules in the crystal lattice. Although no specific crystallographic data for this compound was found, studies on similar molecules, such as 2-chloro-5-nitrobenzophenone (B105091), have shown that they can crystallize in various crystal systems, for instance, the triclinic crystal structure with the space group P1.

A hypothetical data table for the single crystal X-ray diffraction of this compound might look like the following, based on typical parameters for organic compounds:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₈ClNO₃ |

| Formula Weight | 261.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.420 |

Powder X-ray Diffraction for Crystalline Phases and Polymorphism

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Instead of a single crystal, a polycrystalline powder is used, which contains a large number of small, randomly oriented crystallites.

The PXRD pattern is a plot of the intensity of the diffracted X-rays as a function of the diffraction angle 2θ. This pattern is a unique fingerprint for a specific crystalline phase. By comparing the obtained PXRD pattern with a database of known patterns, the crystalline phases present in a sample can be identified.

In the context of this compound, PXRD would be instrumental in routine identification and quality control to ensure the correct polymorphic form is being used, as different polymorphs can have different physical properties, such as melting point, solubility, and bioavailability. The study of polymorphism is particularly important in the pharmaceutical industry. For instance, research on 2-chloro-3′,4′-diacetoxy-acetophenone has revealed the existence of two different polymorphs, one crystallizing in the monoclinic P21/c space group and the other in the orthorhombic P212121 space group.

A hypothetical powder X-ray diffraction data table for a specific crystalline phase of this compound would list the diffraction angles (2θ) and their corresponding d-spacings and relative intensities.

| 2θ (°) (Hypothetical) | d-spacing (Å) (Hypothetical) | Relative Intensity (%) (Hypothetical) |

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 45 |

| 18.8 | 4.72 | 100 |

| 20.5 | 4.33 | 60 |

| 22.1 | 4.02 | 70 |

| 25.3 | 3.52 | 55 |

| 28.9 | 3.09 | 30 |

Without experimental data, the tables above are provided for illustrative purposes only to demonstrate how such data would be presented.

Computational and Theoretical Chemistry Studies of 2 Chloro 3 Nitrobenzophenone

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing insights into its stability and properties.

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a molecule to determine its energy and other properties. A key aspect of DFT calculations is the choice of the functional, which approximates the exchange-correlation energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice as it combines the accuracy of ab initio methods with the computational efficiency of DFT. For a molecule like 2-Chloro-3'-nitrobenzophenone, B3LYP is expected to provide reliable results for its geometric and electronic properties.

In a typical study, the geometry of the molecule would be optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. For this compound, this would involve determining the dihedral angles between the phenyl rings and the carbonyl group, as well as the bond lengths and angles of the chloro and nitro substituents.

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. A larger basis set provides a more accurate description of the electron distribution but requires more computational resources. A commonly used and well-balanced basis set for organic molecules is 6-311++G(d,p). This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

For this compound, the optimization of the molecular structure using the B3LYP functional and the 6-311++G(d,p) basis set would yield precise information on its bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

| Parameter | Expected Optimized Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.23 Å |

| Dihedral Angle (Ring 1-C=O-Ring 2) | ~50-60° |

Note: The values in this table are illustrative and based on typical values for similar compounds calculated at the B3LYP/6-311++G(d,p) level of theory.

Analysis of Molecular Orbitals and Charge Distribution

The electronic properties of a molecule are governed by the distribution of its electrons, which can be analyzed through its molecular orbitals and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

| Molecular Orbital | Expected Energy (eV) |

| HOMO | ~ -7.0 eV |

| LUMO | ~ -3.5 eV |

| HOMO-LUMO Gap | ~ 3.5 eV |

Note: These energy values are illustrative and represent typical ranges for similar aromatic ketones.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the electron density and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow colors represent regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic interaction. The regions around the hydrogen atoms of the phenyl rings would likely show a positive potential (blue), making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between filled and vacant orbitals within a molecule. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule by allowing for electron delocalization. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

| Donor NBO | Acceptor NBO | Expected E(2) (kcal/mol) |

| LP(O) of NO2 | σ(N-O) | High |

| π(C-C) of Ring | π(C=O) | Moderate |

| LP(Cl) | σ*(C-C) of Ring | Low |

Note: The E(2) values are qualitative (High, Moderate, Low) to illustrate the expected relative strengths of hyperconjugative interactions.

Partial Density of States (PDOS) Analysis

In a theoretical study of this compound, a PDOS analysis would reveal the specific contributions of the chlorophenyl ring, the nitrophenyl ring, and the carbonyl bridge to the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity, electronic transitions, and charge transfer characteristics. For instance, the analysis would show which fragments are primarily involved in electron donation and acceptance, offering insights into potential reaction mechanisms. A related study on the isomeric 2-chloro-5-nitrobenzophenone (B105091) demonstrated the use of PDOS to explore the correlations between different bonds within the molecule. tandfonline.com

Prediction of Spectroscopic Data through Computational Methods

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. These simulations provide a basis for assigning experimental spectral features and can offer a level of detail that is not always accessible through experimentation alone.

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental method for molecular characterization. cardiff.ac.uk Density Functional Theory (DFT) calculations are a standard and effective method for simulating these spectra. cardiff.ac.ukresearchgate.net By calculating the harmonic vibrational frequencies, IR intensities, and Raman activities, a theoretical spectrum can be generated that aids in the assignment of experimental data. scifiniti.com

For this compound, a DFT study, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the vibrational modes. chemrxiv.org Each mode corresponds to a specific molecular motion, such as C-H stretching, C=O stretching, N-O stretching of the nitro group, and vibrations of the aromatic rings. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed absorption bands and scattering peaks. scifiniti.com

Table 1: Simulated Vibrational Frequencies for this compound (Note: The following table is a template representing the type of data that would be generated from a computational study. Specific values for this compound are not available in the reviewed literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| C=O Stretch | Data not available | Data not available | Data not available |

| NO₂ Symmetric Stretch | Data not available | Data not available | Data not available |

| NO₂ Asymmetric Stretch | Data not available | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available | Data not available |

Calculated NMR Chemical Shifts (Gauge-Independent Atomic Orbital (GIAO) Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy. tandfonline.com This method, often employed with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. tandfonline.com

A GIAO calculation for this compound would predict the ¹H and ¹³C chemical shifts. These predicted values, when compared to experimental spectra, are invaluable for confirming the molecular structure and assigning specific resonances to each proton and carbon atom in the molecule. The accuracy of the GIAO method is well-established for a wide range of organic molecules.

Table 2: Calculated NMR Chemical Shifts for this compound (GIAO Method) (Note: This table is a template. Specific calculated values for this compound are not available in the reviewed literature.)

| Atom | Calculated ¹³C Chemical Shift (ppm) |

| C (Carbonyl) | Data not available |

| C1 (C-Cl) | Data not available |

| C1' (C-NO₂) | Data not available |

| Aromatic Carbons | Data not available |

| Atom | Calculated ¹H Chemical Shift (ppm) |

| Aromatic Protons | Data not available |

UV-Vis Absorption Maxima Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. qu.edu.qa This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. qu.edu.qa

For this compound, a TD-DFT calculation would identify the key electronic transitions, such as n→π* and π→π* transitions. These transitions are associated with the excitation of electrons from non-bonding or pi orbitals to anti-bonding pi orbitals, often involving the carbonyl and nitro functional groups, as well as the aromatic rings. Such calculations help in understanding the color and photochemical properties of the compound.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (TD-DFT) (Note: A template table is provided below as specific data for this compound is not available in the reviewed literature.)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available |

Thermochemical Properties and Reaction Energetics

Computational chemistry provides reliable methods for determining the thermochemical properties of molecules, which are essential for understanding their stability and reactivity.

Computational Determination of Enthalpies of Formation and Sublimation

The standard enthalpy of formation (Δ_f_H°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It can be calculated computationally using high-level quantum chemical methods, such as G3 or G4 theory, or through atomization energy calculations with DFT. These calculations involve determining the total electronic energy of the molecule and subtracting the energies of the constituent atoms.

The enthalpy of sublimation (Δ_sub_H°) is the energy required to change a substance from a solid to a gas. While challenging to compute directly, it can be estimated by calculating the enthalpy of the molecule in the gas phase and combining this with theoretical or empirical models for intermolecular interactions in the solid state. These values are critical for understanding the phase behavior and volatility of the compound.

Table 4: Calculated Thermochemical Properties for this compound (Note: The table below is a template, as specific computed values for this compound were not found in the surveyed literature.)

| Property | Calculated Value (kJ/mol) |

| Enthalpy of Formation (gas phase) | Data not available |

| Enthalpy of Sublimation | Data not available |

Reaction Pathway Modeling and Transition State Search

The elucidation of chemical reaction mechanisms at a molecular level is fundamental to understanding and predicting chemical reactivity. For this compound, computational modeling of reaction pathways and the search for transition states provide invaluable insights into its potential chemical transformations. These studies are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which offer a balance between accuracy and computational cost.

Reaction pathway modeling for this compound would involve identifying potential reactants and products for a given transformation, such as nucleophilic substitution at the carbon atom bearing the chlorine, or reactions involving the nitro group. The potential energy surface (PES) is explored to map the energetic landscape connecting the reactants and products. Stationary points on the PES, corresponding to local minima (reactants, products, and intermediates) and first-order saddle points (transition states), are located and characterized.

The search for a transition state (TS) is a critical component of reaction pathway modeling. A transition state represents the highest energy point along the minimum energy path between reactants and products. scm.com Its geometry and energy are crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. For a reaction involving this compound, a transition state search would be initiated by constructing an initial guess for the TS geometry. This guess can be based on chemical intuition or derived from methods like linear synchronous transit (LST) or quadratic synchronous transit (QST). More advanced techniques, such as the dimer method or nudged elastic band (NEB), can also be employed to locate the TS without a precise initial guess. scm.com

Once a candidate transition state structure is found, it is essential to verify that it is a true first-order saddle point. This is achieved by performing a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the reactant to the product. The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

For this compound, a hypothetical reaction pathway, such as the nucleophilic aromatic substitution of the chloride with a generic nucleophile (Nu-), can be modeled. The computational results would provide the geometries of the reactant complex, the transition state, and the product complex, along with their relative energies.

Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution of this compound

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant Complex | 0.0 | 0 |

| Transition State | +15.2 | 1 |

| Product Complex | -5.8 | 0 |

Note: The values in this table are illustrative and represent the type of data generated from a reaction pathway and transition state search calculation.

Advanced Computational Techniques

To gain a deeper understanding of the chemical behavior of this compound, advanced computational techniques beyond standard geometry optimization and frequency calculations are employed. These methods provide more nuanced details about the molecule's reactivity and dynamic behavior.

Fukui Functions for Reactive Site Prediction

Conceptual Density Functional Theory (CDFT) provides a powerful framework for predicting the reactivity of chemical species. nih.gov Within this framework, Fukui functions are particularly useful for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netresearchgate.net The Fukui function, f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes.

For practical applications, the Fukui function is often condensed to atomic sites, resulting in condensed Fukui indices. These indices provide a quantitative measure of an atom's susceptibility to a particular type of attack. There are three main types of condensed Fukui functions:

fk+ : for nucleophilic attack (measures the ability of site k to accept an electron).

fk- : for electrophilic attack (measures the ability of site k to donate an electron).

fk0 : for radical attack.

For this compound, the calculation of condensed Fukui functions would predict the most likely sites for chemical reactions. For instance, a high value of fk+ on a particular carbon atom would suggest that it is a prime target for a nucleophile. Conversely, a high fk- value on an atom would indicate its susceptibility to electrophilic attack. The atoms of the nitro group's oxygen and the carbonyl oxygen are expected to have significant fk- values, indicating their potential to act as nucleophilic centers. The carbon atom attached to the chlorine is a likely candidate for nucleophilic attack, which would be reflected in a high fk+ value.

Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

| C (carbonyl) | 0.12 | 0.03 |

| O (carbonyl) | 0.05 | 0.18 |

| C-Cl | 0.15 | 0.02 |

| N (nitro) | 0.08 | 0.01 |

| O (nitro) | 0.04 | 0.21 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of a Fukui function analysis. Higher values indicate a greater propensity for the specified type of attack.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations provide valuable information about static molecular structures and energies, molecules are inherently dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular motions, and intermolecular interactions over time.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses torsional flexibility, particularly around the single bonds connecting the phenyl rings to the carbonyl group. The dihedral angles defining the orientation of the two aromatic rings relative to the carbonyl plane are key conformational parameters. nih.govresearchgate.net MD simulations can reveal the preferred values of these dihedral angles, the energy barriers to rotation, and the populations of different conformers at a given temperature.

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent to mimic solution-phase conditions. The system is then allowed to evolve over time, with the trajectory of each atom being recorded. Analysis of this trajectory can provide a wealth of information. For example, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. The distribution of dihedral angles can be plotted to identify the most populated conformational states.

Table 3: Hypothetical Dihedral Angle Distributions from a Molecular Dynamics Simulation of this compound

| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |

| C(ar1)-C(ar1)-C(co)-O(co) | 45.3 | 10.2 |

| C(ar2)-C(ar2)-C(co)-O(co) | 30.1 | 8.5 |

Note: This table presents hypothetical data that could be obtained from a molecular dynamics simulation to illustrate the conformational flexibility of the molecule.

Pharmacological and Biological Activity Research of 2 Chloro 3 Nitrobenzophenone and Its Analogues

Investigation of Antimicrobial Properties

The structural framework of 2-Chloro-3'-nitrobenzophenone is found in various synthetic molecules that have been evaluated for their ability to inhibit the growth of pathogenic microorganisms. These studies explore how modifications to the core benzophenone (B1666685) structure influence its efficacy against a range of bacteria and fungi.

Derivatives containing chloro- and nitro-substituted phenyl rings have demonstrated notable antibacterial action. For instance, certain 2H- nih.gov-benzopyran-2-one derivatives synthesized from 4-chloro-3-nitro-2H- nih.gov-bezopyran-2-one have shown significant bacteriostatic and bactericidal activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella) bacteria. asianpubs.org Similarly, chalcone (B49325) analogues, which share structural similarities with benzophenones, have been investigated. 5′-chloro-2′-hydroxy-3′-nitrochalcone displayed inhibitory effects against Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli. mdpi.com

The antibacterial efficacy of these compounds is often linked to their structural features. Studies on plant flavonoids suggest that these compounds may act on the cell membrane of bacteria and potentially target enzymes like DNA gyrase in Gram-negative species. mdpi.com Research into acetophenone (B1666503) derivatives has shown specific activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by permeabilizing the bacterial membrane and disrupting cell division. researchgate.net The presence and position of halogen and nitro groups are crucial for the observed biological activity. mdpi.com

Table 1: Antibacterial Activity of this compound Analogues

| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2H- nih.gov-benzopyran-2-one derivatives | Staphylococcus aureus, Escherichia coli, Klebsiella | Bacteriostatic and bactericidal activity | asianpubs.org |

| 5′-Chloro-2′-hydroxy-3′-nitrochalcone | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli | Growth inhibition | mdpi.com |

| Benzophenone fused Azetidinone derivatives | S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae | Good inhibition demonstrated by lead molecules | nih.gov |

| Benzyl bromide derivatives | S. aureus, S. pyogenes, E. faecalis (Gram-positive); E. coli, C. freundii (Gram-negative) | Strong activity against Gram-positive, moderate against Gram-negative | dovepress.com |

Analogues of this compound have also been evaluated for their potential to combat fungal infections. The synthetic amide 2-chloro-N-phenylacetamide has shown promising antifungal activity against virulent species such as Aspergillus flavus, with minimum inhibitory concentrations (MIC) ranging from 16 to 256 μg/mL. nih.govscielo.br Further studies revealed its efficacy against clinical isolates of Candida tropicalis and Candida parapsilosis, where it exhibited fungicidal activity and inhibited the formation of biofilms, which are critical for fungal virulence. nih.gov

The proposed mechanism for some of these compounds involves interaction with ergosterol, a key component of the fungal plasma membrane, leading to membrane disruption. nih.govscielo.br Other research on benzophenone-fused azetidinone derivatives has also demonstrated significant inhibition against fungal strains like Aspergillus niger and Penicillium chrysogenum. nih.gov

Table 2: Antifungal Activity of this compound Analogues

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Chloro-N-phenylacetamide | Aspergillus flavus | MIC values between 16-256 μg/mL; fungicidal action. | nih.govscielo.br |

| 2-Chloro-N-phenylacetamide | Candida tropicalis, Candida parapsilosis | MIC values between 16-256 μg/mL; inhibited biofilm formation. | nih.gov |

| Benzophenone fused Azetidinone derivatives | Aspergillus niger, Penicillium chrysogenum | Demonstrated good inhibition against tested strains. | nih.gov |

| Benzyl bromide derivatives | Candida albicans, Candida krusei, Aspergillus niger | Highly effective against tested pathogenic fungi. | dovepress.com |

Anti-inflammatory Activity Exploration

The inflammatory process involves a complex cascade of cellular and molecular events, and dysregulation can lead to chronic diseases. Benzophenone derivatives are being explored as potential anti-inflammatory agents due to their ability to modulate key components of the inflammatory response.